3-(Aminomethyl)-N-isopropylpyridin-2-amine

Lipophilicity Membrane permeability Medicinal chemistry

3-(Aminomethyl)-N-isopropylpyridin-2-amine (CAS 1225604-09-0) is a disubstituted 2-aminopyridine derivative bearing a primary aminomethyl group at the 3-position and an N-isopropyl substituent on the 2-amino group. It belongs to the class of aminomethylpyridine building blocks that are widely employed as intermediates in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds and cannabinoid CB1 receptor antagonist cores.

Molecular Formula C9H15N3
Molecular Weight 165.24
CAS No. 1225604-09-0
Cat. No. B2831512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-N-isopropylpyridin-2-amine
CAS1225604-09-0
Molecular FormulaC9H15N3
Molecular Weight165.24
Structural Identifiers
SMILESCC(C)NC1=C(C=CC=N1)CN
InChIInChI=1S/C9H15N3/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3,(H,11,12)
InChIKeyWVYGVDXBAWVPBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Aminomethyl)-N-isopropylpyridin-2-amine – Chemical Identity, Core Physicochemical Profile, and Comparative Positioning for Procurement Decision-Making


3-(Aminomethyl)-N-isopropylpyridin-2-amine (CAS 1225604-09-0) is a disubstituted 2-aminopyridine derivative bearing a primary aminomethyl group at the 3-position and an N-isopropyl substituent on the 2-amino group . It belongs to the class of aminomethylpyridine building blocks that are widely employed as intermediates in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds and cannabinoid CB1 receptor antagonist cores [1]. The compound possesses a molecular formula of C₉H₁₅N₃, a molecular weight of 165.24 g·mol⁻¹, and a topological polar surface area (TPSA) of 50.9 Ų, with a calculated XlogP of 1.4 . These physicochemical parameters position it between more polar des-alkyl analogs and more lipophilic N-alkyl variants, a property profile that can be decisive when selecting a synthetic intermediate for fragment-based or scaffold-hopping campaigns.

Why Generic 3-(Aminomethyl)pyridine Building Blocks Cannot Replace 3-(Aminomethyl)-N-isopropylpyridin-2-amine in Targeted Synthetic and Screening Applications


Aminomethylpyridine derivatives are not functionally interchangeable because subtle variations in substitution pattern produce large shifts in lipophilicity, hydrogen-bonding capacity, and receptor complementarity. The N-isopropyl substituent on 3-(aminomethyl)-N-isopropylpyridin-2-amine increases calculated XlogP by approximately 1.1–1.2 log units relative to the unsubstituted 3-(aminomethyl)pyridin-2-amine while retaining the same hydrogen-bond donor count, creating a compound that is better matched to hydrophobic enzyme pockets without sacrificing key polar contacts [1]. Conversely, removing the 3-aminomethyl group (as in N-isopropylpyridin-2-amine) eliminates a primary amine nucleophile that is essential for reductive amination or amide coupling in downstream library synthesis. These physicochemical and functional divergences mean that casual substitution with a close analog risks altering membrane permeability, off-target promiscuity, and the overall medicinal chemistry tractability of the final series.

Quantitative Differentiation Data for 3-(Aminomethyl)-N-isopropylpyridin-2-amine vs. Its Closest Analogs


Lipophilicity (XlogP) Advantage Relative to the Des-Isopropyl Analog

3-(Aminomethyl)-N-isopropylpyridin-2-amine exhibits a calculated XlogP of 1.4, whereas the des-isopropyl parent compound 3-(aminomethyl)pyridin-2-amine (CAS 144288-48-2) has a calculated XlogP of approximately 0.3 . The +1.1 log-unit increase reflects the lipophilic contribution of the N-isopropyl group and places the target compound closer to the optimal CNS drug-like range (XlogP 1–3) while remaining below the threshold associated with poor aqueous solubility [1]. This difference is material for fragment-based drug design, where each log-unit shift can alter membrane permeation by roughly one order of magnitude.

Lipophilicity Membrane permeability Medicinal chemistry

Reduced Polar Surface Area Compared to the 3-(Aminomethyl)pyridin-2-amine Parent

The topological polar surface area (TPSA) of 3-(aminomethyl)-N-isopropylpyridin-2-amine is 50.9 Ų , which is approximately 14.0 Ų lower than that of the des-isopropyl analog 3-(aminomethyl)pyridin-2-amine (TPSA ≈ 64.9 Ų) . TPSA values below 60–70 Ų are generally associated with favorable blood–brain barrier penetration, making the isopropyl derivative more CNS-accessible by this metric than its parent [1].

Polar surface area Blood-brain barrier penetration Physicochemical profiling

Dual Amine Functionality Preserved with Higher Rotatable Bond Count vs. N-Isopropylpyridin-2-amine

The target compound contains two synthetically addressable amine groups (primary aminomethyl and secondary N-isopropylamino) and three rotatable bonds, versus only one rotatable bond and a single amine in N-isopropylpyridin-2-amine (CAS 15513-18-5) . The additional rotatable bond and the primary amine on the aminomethyl arm provide a nucleophilic handle that can be selectively functionalized via reductive amination, amide coupling, or urea formation without perturbing the N-isopropyl-2-aminopyridine pharmacophore [1].

Synthetic versatility Rotatable bonds Fragment elaboration

Intermediate Chemotype for CB1 Antagonist and Kinase Inhibitor Patent Families

The 2-(N-alkylamino)-3-aminomethylpyridine motif represented by the target compound has been explicitly claimed as a core substructure in patent families covering cannabinoid CB1 receptor antagonists (e.g., US 2009/0203699) [1] and 2-aminopyridine kinase inhibitors (e.g., US 2009/0197862) [2]. In contrast, the simpler analogs 3-(aminomethyl)pyridin-2-amine and N-isopropylpyridin-2-amine lack the precise substitution pattern specified in these filings, limiting their relevance for freedom-to-operate and patent-landscape analyses.

Patent precedence CB1 antagonist Kinase inhibitor Chemical intellectual property

Procurement-Relevant Application Scenarios Where 3-(Aminomethyl)-N-isopropylpyridin-2-amine Offers Verifiable Advantage


CNS-Penetrant Fragment Library Design

The combination of XlogP 1.4 and TPSA 50.9 Ų places 3-(aminomethyl)-N-isopropylpyridin-2-amine within the favorable CNS drug-like space . Fragment-library curators seeking to balance passive permeability with synthetic tractability should select this compound over the des-isopropyl analog (XlogP ~0.3, TPSA ~65 Ų) to improve the probability of identifying blood–brain barrier-permeable hits in phenotypic or target-based screens.

Divergent Parallel Synthesis of CB1 Antagonist Candidate Libraries

Because the compound features both a primary aminomethyl nucleophile and a secondary N-isopropylamino group, it enables orthogonal functionalization strategies—e.g., amide formation at the 3-aminomethyl group while retaining the N-isopropyl-2-aminopyridine core that is specified in CB1 receptor antagonist patent filings [1]. This dual reactivity is absent in N-isopropylpyridin-2-amine, making the target compound the preferred intermediate for generating structurally diverse, patent-aligned compound arrays.

Kinase Inhibitor Scaffold Elaboration with Defined IP Precedence

The 2-aminopyridine kinase inhibitor patent family (US 2009/0197862) includes compounds that embed the N-alkyl-3-aminomethylpyridine motif [2]. Medicinal chemistry teams working on tyrosine kinase targets (KDR, Tie-2, FGFR3, c-MET) can use this building block to rapidly access analogs that are structurally congruent with existing patent disclosures, thereby accelerating SAR exploration while maintaining freedom-to-operate alignment.

Physicochemical Property-Based Lead Optimization

When a lead series exhibits suboptimal lipophilicity or polar surface area, replacing a des-isopropyl 3-(aminomethyl)pyridin-2-amine fragment with the N-isopropyl derivative provides a quantifiable +1.1 log-unit XlogP increase and a –14 Ų TPSA reduction without altering hydrogen-bond donor count . This substitution can be executed as a single-step building-block swap in parallel synthesis, enabling rapid multiparameter optimization of permeability, solubility, and metabolic stability.

Quote Request

Request a Quote for 3-(Aminomethyl)-N-isopropylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.